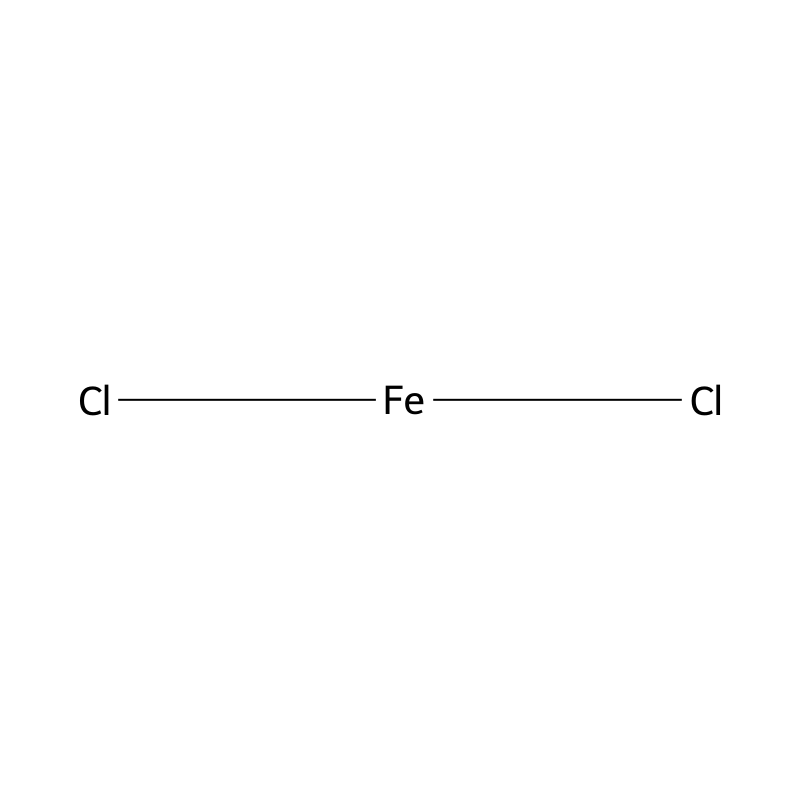

Ferrous chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN 100 CC ALC: 64.4 G @ 10 °C, 105.7 G @ 100 °C.

Solubility in water, g/100ml at 20 °C: 62.5 (good)

Canonical SMILES

Reducing Agent:

Ferrous chloride acts as a strong reducing agent, readily donating an electron to other molecules. This property makes it valuable in various chemical reactions, including:

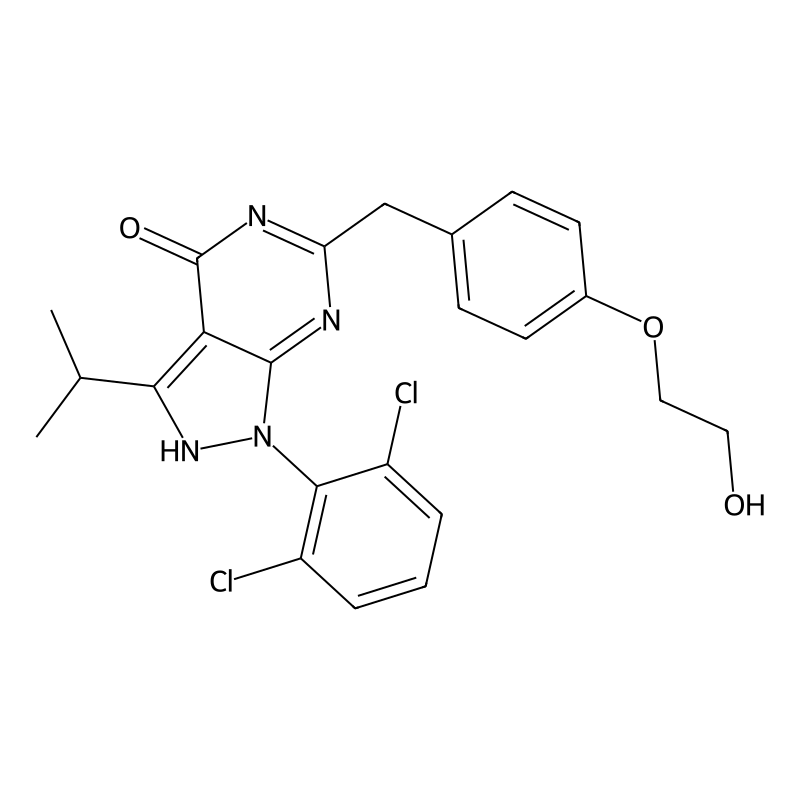

- Synthesis of organic compounds: FeCl₂ is used in numerous organic syntheses, such as the Friedel-Crafts reaction for the preparation of aromatic ketones and the Clemmensen reduction for converting carbonyl groups to alkanes.

- Dehalogenation: FeCl₂ can remove halogen atoms (like chlorine and bromine) from organic molecules, enabling the introduction of different functional groups.

Precursor for Iron-Based Materials:

FeCl₂ serves as a crucial starting material for the synthesis of various iron-based materials with diverse applications. Examples include:

- Iron nanoparticles: FeCl₂ is used to prepare iron nanoparticles, which find applications in catalysis, biomedicine, and environmental remediation [].

- Iron oxide thin films: Thin films of iron oxide like magnetite (Fe₃O₄) and hematite (Fe₂O₃) can be deposited using FeCl₂ as a precursor through techniques like chemical vapor deposition. These films have applications in magnetic recording, gas sensors, and solar cells.

Water Treatment:

Ferrous chloride plays a significant role in water treatment processes:

- Flocculation: FeCl₂ is widely used as a coagulant in water treatment. It helps destabilize suspended particles and colloids, enabling their aggregation and removal through settling or filtration.

- Hydrogen sulfide removal: FeCl₂ can effectively remove hydrogen sulfide (H₂S) gas from water by converting it to insoluble iron sulfide precipitates. This is crucial for controlling unpleasant odors and corrosion in water distribution systems.

Biomedical Research:

Ferrous chloride finds applications in specific areas of biomedical research:

- Iron supplementation: FeCl₂ can be used as a source of iron in studies investigating iron deficiency and its associated pathologies.

- Wound healing: Studies suggest that topical application of FeCl₂ might promote wound healing by stimulating cell proliferation and angiogenesis []. However, further research is needed to confirm its efficacy and safety in this context.

Ferrous chloride, with the chemical formula , is an inorganic iron salt that appears as a pale green or yellowish crystalline solid. It is highly soluble in water, forming a greenish solution. This compound is primarily produced as a byproduct during the steel pickling process, which involves treating steel with hydrochloric acid to remove rust and scale. Ferrous chloride plays a crucial role in various industrial applications, particularly in water treatment processes where it acts as a coagulant and dewatering agent .

- Reaction with Hydrochloric Acid:This reaction demonstrates the reduction of iron to ferrous chloride while liberating hydrogen gas .

- Formation from Iron(III) Chloride:

Heating iron(III) chloride can yield ferrous chloride:This reaction indicates that ferrous chloride can be produced from its higher oxidation state counterpart under certain conditions . - Oxidation Reactions:

Ferrous chloride can undergo oxidation in the presence of oxygen, converting to ferric chloride:This demonstrates its reactivity and the potential for conversion between different iron chlorides .

Ferrous chloride can be synthesized using several methods:

- Direct Reaction: The most common method involves the reaction of iron filings or scrap with hydrochloric acid.

- Electrochemical Methods: Electrolysis of sodium chloride solutions containing iron salts can produce ferrous chloride.

- Reduction of Ferric Chloride: As mentioned earlier, heating ferric chloride with reducing agents like chlorobenzene can yield ferrous chloride .

Ferrous chloride has a wide range of applications:

- Water Treatment: It is primarily used as a coagulant in wastewater treatment and drinking water purification processes. It aids in the removal of suspended solids and helps control odors .

- Textile Industry: Utilized in dyeing processes for fabrics.

- Metallurgy: Acts as a reducing agent in various metallurgical processes.

- Chemical Intermediate: Serves as a precursor for synthesizing other chemicals such as ferric chloride .

Studies on ferrous chloride interactions have revealed its potential effects when combined with other compounds:

- With Oxygen: As noted, it can oxidize to ferric chloride under aerobic conditions.

- With Organic Compounds: Ferrous chloride has shown reactivity with various organic substrates, influencing their chemical behavior in reactions.

- Biological Interactions: Its role in biological systems highlights interactions with enzymes and proteins that require iron for activity .

Ferrous chloride shares similarities with other iron chlorides but also exhibits unique properties:

| Compound | Chemical Formula | Oxidation State | Key Characteristics |

|---|---|---|---|

| Ferric Chloride | +3 | Strong Lewis acid; used in etching and catalysis | |

| Iron(II) Sulfate | +2 | Commonly used in fertilizers; less soluble than ferrous chloride | |

| Iron(III) Oxide | +3 | Used as a pigment; insoluble in water | |

| Iron(II) Phosphate | +2 | Used in fertilizers; less reactive than ferrous chloride |

Ferrous chloride is unique due to its solubility and effectiveness as a coagulant in water treatment applications, distinguishing it from other iron compounds that may not exhibit similar properties .

The direct reaction between metallic iron and hydrochloric acid represents the most widely employed method for ferrous chloride synthesis in both laboratory and industrial settings [17] [18]. This single displacement reaction follows the stoichiometric equation: Fe + 2HCl → FeCl₂ + H₂, where iron metal displaces hydrogen from hydrochloric acid to form ferrous chloride and hydrogen gas [21] [22].

The reaction mechanism involves the oxidation of metallic iron from its zero oxidation state to the +2 oxidation state, while hydrogen ions are reduced to form hydrogen gas [22]. The thermodynamic favorability of this reaction is confirmed by the position of iron above hydrogen in the electrochemical activity series [17]. Research indicates that the formation of ferrous chloride rather than ferric chloride occurs because the evolved hydrogen gas acts as a reducing agent, preventing further oxidation of iron to the +3 state [22] [24].

Kinetic studies demonstrate that reaction rates are significantly influenced by temperature, with activation energies ranging from 45 to 82 kilojoules per mole depending on reaction conditions [25] [31]. The reaction proceeds more rapidly at elevated temperatures, with optimal conditions typically maintained between 25 and 60 degrees Celsius [18] [20]. Surface area plays a critical role, with finely divided iron or iron filings providing substantially higher reaction rates compared to bulk metal pieces [18] [24].

The concentration of hydrochloric acid directly affects both reaction rate and product yield [18] [24]. Industrial processes typically employ hydrochloric acid concentrations ranging from 10 to 37 percent by weight, corresponding to 3 to 12 molar solutions [47]. Higher acid concentrations accelerate the reaction but increase material costs and equipment corrosion considerations [42].

High-Temperature Chlorination of Metallic Iron

High-temperature chlorination involves the direct reaction of iron metal with chlorine gas at elevated temperatures, typically ranging from 200 to 800 degrees Celsius [1] [30] [32]. The primary reaction under these conditions produces ferric chloride according to the equation: 2Fe + 3Cl₂ → 2FeCl₃ [23] [30] [32]. However, ferrous chloride can be obtained through controlled partial chlorination or subsequent reduction of the ferric product [9] [10].

Research on chlorination kinetics reveals that the reaction rate increases significantly with temperature, reaching maximum efficiency between 700 and 750 degrees Celsius [7] [31]. The chlorination mechanism involves the formation of iron chloride species at the metal-gas interface, with ferrous chloride often forming as an intermediate product before further oxidation to ferric chloride [28].

Temperature control is crucial for selective formation of ferrous chloride through this pathway [28] [31]. At temperatures below 800 degrees Celsius, the formation of ferrous chloride is favored, while higher temperatures promote the complete oxidation to ferric chloride [31]. The reaction atmosphere must be carefully controlled to prevent the accumulation of ferrous chloride at particle surfaces, which can affect reaction kinetics [28].

Industrial implementation of high-temperature chlorination requires specialized equipment capable of handling corrosive chlorine gas at elevated temperatures [4] [32]. The process typically employs excess chlorine to ensure complete reaction, though this can lead to over-chlorination and the need for subsequent reduction steps [23].

Reduction of Ferric Chloride to Ferrous Chloride

The reduction of ferric chloride to ferrous chloride represents an important synthetic pathway, particularly in processes where ferric chloride is readily available as a starting material [9] [10] [12]. This approach involves the chemical reduction of iron from the +3 oxidation state to the +2 oxidation state through the addition of suitable reducing agents [11] [14].

Several reducing agents have been demonstrated to effectively convert ferric chloride to ferrous chloride [12] [14]. Zinc metal acts as a powerful reducing agent, readily donating electrons to ferric ions [12]. Stannous chloride provides another effective reduction pathway, with the tin(II) ions serving as electron donors [12]. Hydrogen sulfide gas can also facilitate this reduction, particularly in acidic solutions [12].

The reduction mechanism using hydrogen gas has been extensively studied, with research indicating that hydrogen can reduce ferric chloride at elevated temperatures [13] [15]. The reaction proceeds according to: FeCl₃ + H₂ → FeCl₂ + HCl, with the process being thermodynamically favorable under appropriate conditions [15].

Electrochemical reduction represents an emerging approach for converting ferric chloride to ferrous chloride [38]. This method offers precise control over the reduction process and can be integrated into continuous production systems. The electrochemical approach allows for the selective reduction of ferric ions while maintaining optimal solution conditions for ferrous chloride stability [38].

Industrial-Scale Production and Purification Methods

Industrial production of ferrous chloride primarily relies on the utilization of steel pickling liquors, which are generated during the acid treatment of steel surfaces to remove oxide layers [41] [42] [45]. The pickling process involves the reaction of mixed iron oxides with hydrochloric acid, producing ferrous chloride solutions as a byproduct [42].

The industrial process begins with the collection of spent pickling liquors containing ferrous chloride, along with various impurities and unreacted acid [42] [45]. These solutions undergo concentration through evaporation processes, followed by crystallization to obtain ferrous chloride tetrahydrate [45]. The crystallization process must be carefully controlled to prevent oxidation of ferrous ions to ferric ions during exposure to atmospheric oxygen [45].

Purification methods for industrial ferrous chloride involve multiple stages of filtration and recrystallization [42] [45]. The process typically includes the removal of metallic impurities through selective precipitation, followed by controlled crystallization under inert atmospheres to prevent oxidation [45]. Advanced purification techniques employ electrochemical methods to achieve high-purity ferrous chloride suitable for specialized applications [38].

Quality control in industrial production requires continuous monitoring of iron oxidation states through analytical techniques such as Mössbauer spectroscopy and chemical titration [45]. The stability of ferrous chloride products is enhanced through proper packaging and storage under controlled atmospheric conditions to prevent degradation [45].

Production capacity data indicates that global ferrous chloride manufacturing totals approximately 700 to 900 million kilograms annually, with the United States contributing approximately 96 million kilograms per year [42]. The industrial production process achieves high efficiency through the integration of steel industry waste streams, making ferrous chloride production both economically viable and environmentally beneficial [41] [42].

| Synthesis Method | Chemical Equation | Temperature Range (°C) | Product Form | Industrial Applicability |

|---|---|---|---|---|

| Direct Iron-HCl Reaction | Fe + 2HCl → FeCl₂ + H₂ | Room temperature - 60 | FeCl₂·4H₂O (hydrated) | High |

| High-Temperature Chlorination | 2Fe + 3Cl₂ → 2FeCl₃ (followed by reduction) | 200 - 800 | Anhydrous FeCl₂ | Medium |

| Ferric Chloride Reduction | FeCl₃ + reducing agent → FeCl₂ | Room temperature - 100 | FeCl₂ solution | Medium |

| Electrochemical Production | Fe²⁺ + 2OH⁻ → Fe(OH)₂, then Fe(OH)₂ + 2HCl → FeCl₂ + 2H₂O | 25 - 60 | FeCl₂ solution | Emerging |

| Parameter | Optimal Range | Effect on Yield | Industrial Consideration |

|---|---|---|---|

| Reaction Temperature | 25-60°C | Higher temp increases rate | Energy cost vs. reaction rate |

| HCl Concentration | 10-37% (3-12M) | Higher conc. increases rate | Acid consumption cost |

| Iron Surface Area | High (powder/filings preferred) | Increases reaction rate | Iron preparation cost |

| Reaction Time | 1-4 hours | Longer time improves completion | Production throughput |

| pH Control | 0.5-2.0 | Low pH prevents hydrolysis | Acid requirement |

| Atmosphere Control | Inert (N₂ or Ar) | Prevents oxidation to Fe³⁺ | Equipment complexity |

| Region/Country | Production Volume (Million kg/year) | Primary Applications | Market Price Range (USD/MT) |

|---|---|---|---|

| United States | 96 | Water treatment, Steel pickling | 400-600 |

| Europe | 150-200 | Water treatment, Chemical synthesis | 450-650 |

| China | 300-400 | Water treatment, Electronics | 300-500 |

| Other Asia | 100-150 | Industrial processes | 350-550 |

| Rest of World | 50-100 | Various industrial uses | 400-700 |

The dissolution of ferrous chloride in water represents a fundamental thermodynamic process involving complex hydration dynamics and energy changes. Calorimetric measurements have established the standard enthalpy of solution of anhydrous ferrous chloride at 298.15 K as ΔH° = -19.82 kcal mol⁻¹ (-82.93 kJ mol⁻¹) [1] [2]. This highly exothermic process reflects the strong electrostatic interactions between the iron(II) cations and water molecules, as well as the stabilization energy gained through solvation.

The hydration dynamics of ferrous chloride involve the formation of well-defined coordination complexes in aqueous solution. X-ray absorption spectroscopy studies have revealed that at dilute concentrations (1 molar) and ambient temperature, the predominant species is the [FeCl(H₂O)₅]⁺ complex, where the iron(II) center adopts an octahedral geometry with five water molecules and one chloride ion in the first coordination shell [3] [4]. The Fe²⁺-O distance for coordinated water molecules is measured at 2.095 ± 0.005 Å, while the Fe²⁺-Cl distance is 2.33 ± 0.02 Å [3].

The hydration process exhibits concentration and temperature dependence. As concentration increases or temperature rises, a gradual substitution mechanism occurs where additional chloride ions replace water molecules in the first coordination shell, leading to the formation of neutral [FeCl₂(H₂O)₄]⁰ complexes [3]. This transformation is driven by entropic factors and the formation of intramolecular hydrogen bonds between water molecules and chloride ions, which destabilize the apical water ligands.

Molecular dynamics simulations have provided insights into the dynamical aspects of hydration. The residence time of water molecules in the first coordination shell is on the nanosecond timescale, with ligand exchange occurring through a dissociative mechanism where the iron center becomes transiently five-coordinate before binding a new water molecule [5]. The self-diffusion coefficient of Fe²⁺ in aqueous solution is approximately 10⁻⁶ cm² s⁻¹ at 298 K [6].

| Property | Value | Unit | Temperature | Concentration |

|---|---|---|---|---|

| Standard Enthalpy of Solution | -82.93 | kJ/mol | 298 K | Infinite dilution |

| Fe²⁺-O Distance (first shell) | 2.095 ± 0.005 | Å | 298 K | 1 M |

| Fe²⁺-Cl Distance (first shell) | 2.33 ± 0.02 | Å | 298 K | 1 M |

| Coordination Number | 6.0 ± 0.3 | - | 298 K | 1 M |

| Water Molecules (dilute) | 5.0 ± 0.3 | molecules | 298 K | 1 M |

| Chloride Ions (dilute) | 1.0 ± 0.3 | ions | 298 K | 1 M |

Phase Transitions and Thermal Decomposition

Ferrous chloride undergoes several distinct phase transitions as temperature increases, each characterized by specific thermodynamic parameters and structural changes. The melting point of anhydrous ferrous chloride occurs at 677°C (950 K) with an associated enthalpy of fusion of 43.01 kJ mol⁻¹ [7] [8] [9]. This transition involves the disruption of the crystalline lattice structure, which adopts a hexagonal close-packed arrangement in the solid state.

The entropy of fusion, calculated as ΔSfusion = ΔHfusion/T_melting, equals 45.27 J mol⁻¹ K⁻¹, indicating a moderate degree of disorder increase upon melting. The liquid phase exhibits metallic-like properties with enhanced ionic conductivity due to the mobility of Fe²⁺ and Cl⁻ ions.

Vaporization occurs at 1023°C (1296 K) with an enthalpy of vaporization of 125.5 kJ mol⁻¹ [7] [9]. The corresponding entropy of vaporization is 96.84 J mol⁻¹ K⁻¹, reflecting the substantial increase in molecular disorder accompanying the liquid-to-gas transition. In the vapor phase, ferrous chloride exists predominantly as monomeric FeCl₂ molecules with some degree of dissociation at elevated temperatures.

The thermal decomposition of hydrated forms follows a stepwise pathway. The tetrahydrate (FeCl₂·4H₂O) begins dehydration at 105-115°C, losing two water molecules to form the dihydrate [10]. Complete dehydration of the dihydrate occurs at approximately 120°C [10]. Thermal analysis studies have shown that these dehydration processes are endothermic, with the heat required to remove crystalline water molecules.

At higher temperatures (200-250°C), complex decomposition pathways become active, involving hydrolysis, evaporation, and potential phase transitions that can lead to the formation of iron oxychlorides or oxides under specific atmospheric conditions [11] [12]. The decomposition mechanism is influenced by the partial pressure of water vapor and hydrogen chloride in the surrounding atmosphere.

| Phase Transition | Temperature | Enthalpy Change | Entropy Change |

|---|---|---|---|

| Solid → Liquid | 677°C (950 K) | 43.01 kJ/mol | 45.27 J mol⁻¹ K⁻¹ |

| Liquid → Gas | 1023°C (1296 K) | 125.5 kJ/mol | 96.84 J mol⁻¹ K⁻¹ |

| Dehydration (4H₂O → 2H₂O) | 105-115°C | Endothermic | Not specified |

| Dehydration (2H₂O → 0H₂O) | 120°C | Endothermic | Not specified |

Reaction Kinetics of Hydrogen Reduction

The hydrogen reduction of ferrous chloride vapor represents a significant industrial process for the preparation of ultrafine iron powders, and its kinetics have been extensively studied through experimental and theoretical approaches. The overall reaction proceeds according to the stoichiometry:

FeCl₂(g) + H₂(g) → Fe(s) + 2HCl(g)

Kinetic investigations have demonstrated that this reaction follows first-order kinetics with respect to both ferrous chloride vapor and hydrogen gas concentrations [13]. The reaction rate can be expressed as:

-rₐ = kCₐCᵦ

where Cₐ and Cᵦ represent the concentrations of ferrous chloride and hydrogen, respectively, and k is the temperature-dependent rate constant.

Experimental studies conducted over the temperature range of 823-1173 K have established that the rate constant follows the Arrhenius relationship [13]:

k = 7879 exp(-53,840/RT) dm³ mol⁻¹ s⁻¹

where R is the gas constant (8.314 J mol⁻¹ K⁻¹) and T is the absolute temperature. The reaction exhibits a strong temperature dependence, with the rate increasing exponentially with temperature up to approximately 1173 K.

The reaction mechanism involves the initial adsorption of hydrogen molecules onto the ferrous chloride surface, followed by dissociative chemisorption and subsequent electron transfer processes. The rate-limiting step has been identified as the diffusion of hydrogen chloride product away from the reaction interface, which can create concentration gradients that influence the overall reaction kinetics [14] [15].

Particle size effects play a crucial role in the reaction kinetics. The formation of iron powder with particle sizes ranging from 0.1 to 1.0 μm has been observed, with the size distribution remaining relatively independent of gas flow rates but showing sensitivity to reaction temperature and residence time [13]. Higher temperatures generally favor the formation of smaller, more uniform particles due to increased nucleation rates.

The conversion efficiency of ferrous chloride shows a linear relationship with reaction time during the initial stages, indicating steady-state conditions. Ultimate conversion ratios are influenced by several factors including reaction temperature, hydrogen partial pressure, residence time, and the flow rates of carrier gases [13].

| Parameter | Value | Unit | Temperature Range |

|---|---|---|---|

| Activation Energy | 53.84 | kJ/mol | 823-1173 K |

| Pre-exponential Factor | 7879 | dm³ mol⁻¹ s⁻¹ | 823-1173 K |

| Reaction Order (FeCl₂) | 1 | - | 823-1173 K |

| Reaction Order (H₂) | 1 | - | 823-1173 K |

| Product Particle Size | 0.1-1.0 | μm | 823-1173 K |

Activation Energy and Rate Constant Determinations

The determination of activation energies and rate constants for processes involving ferrous chloride requires careful consideration of the specific reaction pathways and experimental conditions. Multiple processes exhibit distinct energetic barriers that reflect the underlying molecular mechanisms.

For the hydrogen reduction of ferrous chloride vapor, the activation energy of 53.84 kJ mol⁻¹ represents the energy barrier associated with the rate-limiting step [13]. This relatively moderate activation energy suggests that the reaction becomes kinetically favorable at temperatures above 550°C, consistent with industrial practice. The pre-exponential factor of 7879 dm³ mol⁻¹ s⁻¹ indicates the frequency of successful molecular collisions when reactants possess sufficient energy to overcome the activation barrier.

The temperature dependence of the rate constant demonstrates classical Arrhenius behavior over the studied temperature range. At 823 K, the rate constant is 3.23 dm³ mol⁻¹ s⁻¹, increasing to 32.86 dm³ mol⁻¹ s⁻¹ at 1173 K [13]. This ten-fold increase over a 350 K temperature range illustrates the exponential nature of the temperature dependence.

Ligand exchange processes in aqueous ferrous chloride solutions exhibit different energetic characteristics. Molecular dynamics simulations suggest that water molecule exchange in the first coordination shell of Fe²⁺ occurs through a dissociative mechanism with relatively low activation barriers [5]. The process involves the temporary formation of five-coordinate iron species before restoration of the octahedral geometry.

Surface adsorption processes, such as the interaction of aqueous Fe²⁺ with mineral surfaces, show much lower activation energies. Studies of ferrous iron adsorption on hematite surfaces reveal activation barriers of approximately 0.8 kcal mol⁻¹ (3.3 kJ mol⁻¹) for the physisorption process [5]. This low barrier reflects the primarily electrostatic nature of the initial surface interaction.

The thermal decomposition of ferrous chloride hydrates involves multiple activation processes occurring at different temperature ranges. The initial dehydration steps require overcoming hydrogen bonding interactions between water molecules and the iron center, as well as crystal lattice energies. These processes typically exhibit activation energies in the range of 40-80 kJ mol⁻¹, depending on the specific hydrate structure and the degree of hydration.

Rate constant determinations for solid-state processes often require consideration of diffusion limitations and surface area effects. The Arrhenius parameters derived from experimental data must account for mass transfer effects, particularly in powder systems where particle size distributions can influence apparent kinetics.

| Process Type | Activation Energy | Pre-exponential Factor | Temperature Range | Mechanism |

|---|---|---|---|---|

| H₂ Reduction (vapor) | 53.84 kJ/mol | 7879 dm³ mol⁻¹ s⁻¹ | 823-1173 K | Gas-phase reaction |

| Ligand Exchange | ~20-40 kJ/mol | Not specified | 298-373 K | Dissociative |

| Surface Adsorption | 3.3 kJ/mol | Not specified | 298 K | Physisorption |

| Thermal Decomposition | 40-80 kJ/mol | Variable | 473-523 K | Multi-step |

Physical Description

Dry Powder; Liquid

White to white-green crystals; [NIOSH] Highly hygroscopic white solid (may have a green tint); Soluble in water; [Merck Index] Light green odorless solid; [CHRIS] Off-white odorless powder; [Alfa Aesar MSDS]

WHITE-TO-LIGHT-GREEN HYGROSCOPIC CRYSTALS.

Color/Form

HEXAGONAL CRYSTALS

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

SP GR: 3.16 @ 25 °C/4 °C

Relative density (water = 1): 3.2

LogP

Melting Point

674 °C

UNII

Related CAS

15438-31-0 (Parent)

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Therapeutic Uses

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

The body store of iron is divided between iron-containing cmpd that are essential and those in which excess iron is held in storage. ... Hemoglobin dominates the essential fraction. ... The two predominant sites of iron storage are the reticuloendothelial system and the hepatocytes, although some storage also occurs in muscle ... . Internal exchange of iron is accomplished by the plasma protein transferrin. ... About 80% of the iron in plasma goes to the erythroid marrow to be packaged into new erythrocytes; these normally circulate for about 120 days before being catabolized by the reticuloendothelium. At that time a portion of the iron is immediately returned to the plasma bound to transferrin, while another portion is incorporated into the ferritin stores of the reticuloendothelial cell and is returned to the circulation more gradually. /Iron & iron salts/

The most remarkable feature of iron metabolism in man is the degree to which the body store is conserved. Only 10% of the total is lost per year from normal men, that is, about 1 mg per day ... . Two thirds of this iron is excreted from the GI tract as extravasated red cells, iron in bile, and iron in exfoliated mucosal cells. The other third is accounted for by small amounts of iron in desquamated skin and in the urine. ... The biochemical nature of the absorptive process is understood only in general terms ... . After acidification and partial digestion of food in the stomach, its content of iron is presented to the intestinal mucosa as either inorganic or heme iron. These fractions are taken up by the absorptive cells of the duodenum and upper small intestine, and the iron is either transported directly into the plasma or is stored as mucosal ferritin. ... Normal absorption is about 1 mg per day in the adult male and 1.4 mg per day in the adult female. /Iron & iron salts/

Substantial amounts of many metals are excreted in the sweat, including ... iron. ... The potential exists, depending on sweat rates and acclimatization, for substantial losses of these metals in sweat. /Iron salts/

Metabolism Metabolites

Wikipedia

Drug Warnings

... Studies on ... subjects have established that physical intolerance does occur. With a dose of 200 mg of iron per day divided into three equal portions, symptoms occurred in approximately 25% of individuals, compared to an incidence of 13% among those receiving placebos; this increased to 42% when the dosage of iron was doubled. Nausea and upper abdominal pain were increasingly common manifestations at high dosage. Constipation and diarrhea ... were not more prevalent at higher dosage, nor was heartburn. /Iron & iron salts/

... LARGE AMT MAY INTERFERE WITH SOME TESTS USED FOR DETECTION OF OCCULT BLOOD IN STOOL; GUAIAC TEST OCCASIONALLY YIELDS FALSE-POSITIVE TESTS FOR BLOOD ... . /IRON SALTS/

Malabsorption syndromes (eg, tropical sprue, celiac disease, partial gastrectomy) and apparent intolerance to iron usually do not constitute valid indications for parenteral iron therapy. Marked malabsorption of iron is rare. Following gastric resection, rapid transit past the duodenum may reduce absorption. However, even in these patients, absorption usually is adequate to produce a therapeutic response, particularly if a liquid preparation is used. Intolerance probably is dose related and may be corrected by decreasing the size of each dose. /Iron/

Use Classification

Methods of Manufacturing

General Manufacturing Information

All Other Basic Inorganic Chemical Manufacturing

Mining (except Oil and Gas) and support activities

Other (requires additional information)

Utilities

Paper Manufacturing

All Other Chemical Product and Preparation Manufacturing

Synthetic Dye and Pigment Manufacturing

Iron chloride (FeCl2): ACTIVE

SUGAR, GLYCERIN, & MANY ORG HYDROXY ACIDS HINDER PPT. IN NEUTRAL SOLN, SOL CARBONATES, PHOSPHATES, & OXALATES PRODUCE PPT. /FERROUS SALTS/

Analytic Laboratory Methods

Method 407A: Argentometric Method. In a neutral or slightly alkaline solution, potassium chromate can indicate the end point of the silver nitrate titration of chloride. Silver chloride is precipitated quantitatively before red silver chromate is formed. Substances in amounts normally found in potable water will not interfere. ... Sulfide, thiosulfate, and sulfite ions interfere but can be removed by treatment with hydrogen peroxide. Orthophosphate in excess of 25 mg/l interferes by precipitating as silver phosphate. Iron in excess of 10 mg/l interferes by masking the end point. A synthetic sample containing 241 mg chloride ion/l, ... was analyzed in 41 laboratories, with a relative standard deviation of 4.2% and a relative error of 1.7%. /Chloride/

EPA Method 9252: Titrimetric, Mercuric Nitrate. Method 9252 is applicable to ground water, drinking, surface, and saline waters, and domestic and industrial wastes. This method is suitable for all concentration ranges of chloride content; however, in order to avoid large titration volume, a sample aliquot containing not more than 10 to 20 mg chloride per 50 ml is used. In a single laboratory, using surface water samples at an average concentration of 34 mg chloride/l, the standard deviation was + or - 1.0. A synthetic unknown sample containing 241 mg/l chloride ... in Type II water was analyzed in 10 laboratories by the mercurimetric method, with a relative standard deviation of 3.3% and a relative error of 2.9%. /Total Chloride/

EPA Method 9252: Titrimetric, Mercuric Nitrate. Method 9252 is applicable to ground water, drinking, surface, and saline waters, and domestic and industrial wastes. This method is suitable for all concentration ranges of chloride content; however, in order to avoid large titration volume, a sample aliquot containing not more than 10 to 20 mg chloride per 50 ml is used. In a single laboratory, using surface water samples at an average concentration of 34 mg chloride/l, the standard deviation was + or - 1.0. A synthetic unknown sample containing 241 mg/l chloride ... in Type II water was analyzed in 10 laboratories by the mercurimetric method, with a relative standard deviation of 3.3% and a relative error of 2.9%. /Chloride/

For more Analytic Laboratory Methods (Complete) data for FERROUS CHLORIDE (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

Urine samples containing iron and its compounds are analyzed using Inductively Coupled Argon Plasma - Atomic Emission Spectroscopy at a wavelength of 259.9 nm. Sample preparation includes addition of a polydithiocarbamate resin, filtration, ashing, and dissolution with concentrated nitric/concentrated perchloric acid (4:1 v/v). This method has a detection limit of 0.1 ug/sample over a range of 0.25 to 200 ug/sample with a recovery of 100%. /Iron/

Blood and tissue samples containing iron and its compounds are analyzed using Inductively Coupled Argon Plasma - Atomic Emission Spectroscopy at a wavelength of 259.9 nm. A digestion step with concentrated nitric/concentrated perchloric/concentrated sulfuric acids (3:1:1 v/v/v) is required. This method has an instrumental detection limit of 1 ug/100 g blood and 0.2 ug/g tissue samples, over a 10 to 10,000 ug/100 g blood and 2 to 2000 ug/g tissue. The average recovery has not been determined. /Iron/

Storage Conditions

Interactions

The effect of di- and trivalent iron on the intestinal absorption of aluminum (Al) was studied in an in situ perfusion system of rat small intestine in combination with systemic and portal blood sampling. The small intestine of female Wistar rats (6 animals/group) was perfused with media containing 10.0, 15.0, 20.0, and 25.0 mmol/l Al as aluminum chloride hexahydrate (AlCl3.6H2O), with or without 5 mmol/l ferrous chloride tetrahydrate (FeCl2.4H2O) or ferric chloride hexahydrate (FeCl3.6H2O) for 60 min. The disappearance of Al or Fe from the perfusion medium, which is a measure for uptake from the intestinal lumen, was calculated. After perfusion, samples of small intestine were collected. Control tissue samples were taken from a rat perfused with saline for 60 min and from a nonperfused rat. In the rats perfused with Al and/or Fe there was no morphological damage to the intestinal wall compared with the saline and nonperfused controls. It was shown that Fe(II) enhanced the uptake of Al from about 30 min of perfusion onward, with all concentrations of Al perfusion media tested. /Ferrous chloride tetrahydrate/

The addition of iron as ferrous chloride or ferric chloride at 10 ppm (approximately 50% of endogenous concentrations) doubles the mutagenic activity of beef extracts. Iron, which can be released by denaturation of heme protein, therefore, can modulate the formation of mutagens in beef during cooking.